An In-Depth Technical Guide to 2,4'-Dihydroxydiphenyl Sulfone: Properties, Synthesis, and Biological Evaluation
An In-Depth Technical Guide to 2,4'-Dihydroxydiphenyl Sulfone: Properties, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4'-Dihydroxydiphenyl sulfone (CAS No. 5397-34-2), a molecule of interest in both industrial and biological research. This document details its chemical and physical properties, provides a laboratory-scale synthesis protocol, and outlines methodologies for evaluating its potential biological activities, including as an endocrine disruptor, antioxidant, anti-inflammatory, and antimicrobial agent. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Introduction
2,4'-Dihydroxydiphenyl sulfone is an organic compound featuring two hydroxyl groups attached to a diphenyl sulfone backbone. While its primary industrial application lies in polymer science as a monomer and a color developer in thermal printing, its structural similarity to other biologically active diphenyl sulfones, such as its isomer 4,4'-dihydroxydiphenyl sulfone (Bisphenol S), has prompted investigations into its biological effects.[1][2][3] This guide synthesizes available information on its properties and provides detailed experimental protocols for its further investigation.
Chemical and Physical Properties
The fundamental properties of 2,4'-Dihydroxydiphenyl sulfone are summarized in the table below. It is a white to almost white powder or crystalline solid at room temperature.[4][5]
| Property | Value | Reference(s) |
| CAS Number | 5397-34-2 | [6][7][8][9] |
| Molecular Formula | C₁₂H₁₀O₄S | [6][10] |
| Molecular Weight | 250.27 g/mol | [6][10] |
| Appearance | White to Almost white powder to crystal | [4][5] |
| Melting Point | 181.0 to 185.0 °C | [4] |
| Solubility | Soluble in methanol (B129727) | [9] |
Synthesis of 2,4'-Dihydroxydiphenyl Sulfone
The synthesis of 2,4'-Dihydroxydiphenyl sulfone can be achieved through the sulfonation of phenol (B47542) with sulfuric acid. The following protocol is adapted from established industrial processes for laboratory-scale synthesis.[2][5][11][12]
Materials:
-
Phenol
-
Concentrated sulfuric acid (98%)
-
Mesitylene (B46885) (or unsym-trimethyl benzene)
-
Benzene-1,3-disulfonic acid (catalyst)
-
Methanol
-
o-Dichlorobenzene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine phenol (2.0 mol), mesitylene (144 g), and benzene-1,3-disulfonic acid (0.05 mol).
-
Slowly add concentrated sulfuric acid (1.0 mol) dropwise to the mixture while stirring.
-
Heat the reaction mixture to a reflux temperature of approximately 174 °C.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
Maintain the reflux for 8 hours to ensure the completion of the reaction.
-
After cooling, the crude product can be purified by recrystallization from a methanol-o-dichlorobenzene solvent mixture to obtain 2,4'-dihydroxydiphenyl sulfone with high purity.[5]
Logical Workflow for Synthesis:
Biological Activity and Experimental Protocols
While extensive biological data for 2,4'-Dihydroxydiphenyl sulfone is not yet available, its structural characteristics suggest potential interactions with biological systems. The following sections detail experimental protocols to assess its potential endocrine-disrupting, antioxidant, anti-inflammatory, and antimicrobial activities.
Endocrine Disrupting Potential
As an isomer of the known endocrine disruptor Bisphenol S, 2,4'-Dihydroxydiphenyl sulfone is a candidate for investigation as an endocrine-disrupting chemical (EDC).[13] The OECD Test Guideline 455 provides a robust framework for assessing estrogen receptor (ER) transactivation, a key mechanism of endocrine disruption.[14][15][16][17][18]
Experimental Protocol: Estrogen Receptor Transactivation Assay (OECD 455)
This assay utilizes a stably transfected human cell line (e.g., HeLa-9903) containing the human estrogen receptor alpha (hERα) and a luciferase reporter gene.[17]
-
Cell Culture: Maintain the HeLa-9903 cell line in appropriate culture medium.
-
Test Chemical Preparation: Prepare a range of concentrations of 2,4'-Dihydroxydiphenyl sulfone in a suitable solvent (e.g., DMSO).
-
Exposure: Seed the cells in a 96-well plate and, after attachment, expose them to the different concentrations of the test chemical. Include a vehicle control and a positive control (e.g., 17β-estradiol).
-
Incubation: Incubate the plate for a specified period (e.g., 20-24 hours) to allow for receptor binding and reporter gene activation.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. A concentration-dependent increase in luciferase activity indicates estrogen receptor agonist activity.
Workflow for ER Transactivation Assay:
Antioxidant Activity
The phenolic hydroxyl groups in 2,4'-Dihydroxydiphenyl sulfone suggest potential antioxidant activity through radical scavenging. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating this property.[14][16]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare a series of dilutions of 2,4'-Dihydroxydiphenyl sulfone in methanol.
-
Reaction: In a 96-well plate, mix the DPPH solution with the sample dilutions. Include a blank (methanol only) and a positive control (e.g., ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.
Workflow for DPPH Assay:
References
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- 5. researchgate.net [researchgate.net]
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- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 14. oecd.org [oecd.org]
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